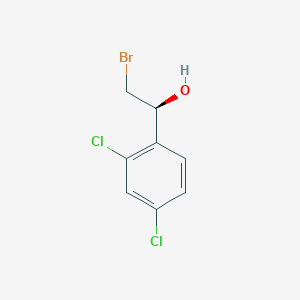

(S)-2-Bromo-1-(2,4-dichlorophenyl)ethanol

Description

Significance of Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, the process of preferentially creating one enantiomer of a chiral molecule over its mirror image, is of paramount importance in the development of therapeutic agents. youtube.comyoutube.com The biological targets in the body, such as enzymes and receptors, are themselves chiral, leading to often dramatically different physiological responses between the enantiomers of a drug. researchgate.net One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. This necessity for enantiopure compounds has driven the demand for chiral building blocks—optically active molecules that serve as starting materials or key intermediates in the construction of more complex chiral structures. youtube.com The use of these pre-existing chiral centers simplifies the synthetic process and ensures high levels of stereochemical control, which is crucial for both efficacy and regulatory approval. researchgate.net

Overview of Halogenated Alcohols as Synthetic Intermediates

Halogenated alcohols, or halohydrins, are organic compounds that contain both a halogen atom and a hydroxyl group on adjacent carbon atoms. youtube.comyoutube.com They are highly valued as synthetic intermediates due to the distinct reactivity of their two functional groups. The hydroxyl group can be activated or transformed, while the halogen atom serves as an excellent leaving group in nucleophilic substitution reactions. orgsyn.org This dual functionality allows for a wide range of chemical transformations, most notably the intramolecular SN2 reaction upon treatment with a base to form epoxides—a critical class of intermediates in their own right. orgsyn.org The synthesis of halohydrins can be achieved through methods such as the oxyhalogenation of alkenes. youtube.comyoutube.com The ability to produce these compounds stereoselectively makes chiral halohydrins particularly powerful tools for introducing specific stereochemistry into a target molecule. orgsyn.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-bromo-1-(2,4-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZJMFBMWUBHCS-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@@H](CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701238796 | |

| Record name | (αS)-α-(Bromomethyl)-2,4-dichlorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187164-20-1 | |

| Record name | (αS)-α-(Bromomethyl)-2,4-dichlorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187164-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-(Bromomethyl)-2,4-dichlorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Compound S 2 Bromo 1 2,4 Dichlorophenyl Ethanol

Chemical Structure and Properties

(S)-2-Bromo-1-(2,4-dichlorophenyl)ethanol is a chiral secondary alcohol. Its structure consists of a dichlorinated phenyl ring attached to an ethanol (B145695) backbone, with a bromine atom at the second carbon and the stereocenter at the first carbon (C1), which bears the hydroxyl group. The "(S)" designation specifies the absolute configuration at this chiral center.

Table 1: Chemical Properties of this compound and its Precursor

| Property | This compound | 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one |

|---|---|---|

| CAS Number | 187164-20-1 chemicalbook.combldpharm.com | 2631-72-3 nih.govbldpharm.com |

| Molecular Formula | C₈H₇BrCl₂O | C₈H₅BrCl₂O nih.gov |

| Molecular Weight | 270.95 g/mol (approx.) | 267.93 g/mol nih.gov |

| Appearance | Data not widely published, likely a solid or oil | Solid prepchem.com |

| Melting Point | Data not widely published | 25-29 °C nih.gov |

Note: Data for the target compound is limited in publicly accessible literature. Properties of the precursor ketone are provided for context.

Catalytic Asymmetric Carbonyl Reduction of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

Synthesis of this compound

The primary route to synthesizing this chiral alcohol is through the enantioselective reduction of its corresponding prochiral ketone, 2-bromo-1-(2,4-dichlorophenyl)ethanone. chemicalbook.com This precursor can be prepared by the bromination of 1-(2,4-dichlorophenyl)ethanone. prepchem.com

A well-established and reliable method for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst and a borane (B79455) source (such as BH₃·THF or BH₃·SMe₂) to deliver a hydride to one face of the ketone, resulting in the formation of a specific alcohol enantiomer with high enantiomeric excess. alfa-chemistry.comnrochemistry.com

The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst. nrochemistry.com This complex then coordinates to the ketone's carbonyl oxygen in a sterically controlled manner, positioning the carbonyl for an intramolecular, face-selective hydride transfer from the borane. nrochemistry.comorganic-chemistry.org Subsequent workup liberates the chiral alcohol. nrochemistry.com The predictability and high stereocontrol of the CBS reduction make it a powerful tool for producing compounds like this compound. alfa-chemistry.com

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity. Research on the closely related chloro-analog, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, demonstrates the efficacy of this approach. researchgate.netacs.org

In these studies, ketoreductase mutants, such as one from Lactobacillus kefiri (LK08), expressed in recombinant Escherichia coli, were used to catalyze the bioreduction of the corresponding α-chloro ketone. researchgate.netacs.org The process achieved excellent conversion and an enantiomeric excess (ee) of over 99%. researchgate.netacs.org Such chemoenzymatic processes, which use an enzyme for the key stereoselective step, are highly efficient and can be performed on a large scale, highlighting a potent method for the synthesis of the bromo-variant as well. researchgate.net

Ketoreductase (KRED) Biocatalysis for Enantioselective Conversion

Enzymatic Kinetic Resolution of Racemic 2-Bromo-1-(2,4-dichlorophenyl)ethanol Derivatives

Applications in Organic Synthesis

This compound and its chloro-analog are important building blocks in the synthesis of azole antifungal agents. chemicalbook.com The precursor, 2',4'-dichloroacetophenone, is a documented starting material in synthetic routes leading to itraconazole (B105839), a broad-spectrum antifungal drug. nih.govgoogle.com The synthesis involves converting the ketone into a chiral intermediate that contains the 2-(2,4-dichlorophenyl) and a substituted dioxolane ring structure, which forms the core of one end of the itraconazole molecule. nih.gov

Specifically, the chloro-analog, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, has been identified as a key chiral intermediate for the synthesis of another potent antifungal, luliconazole (B1675427), as well as for miconazole (B906) and econazole. researchgate.netacs.orgchemicalbook.comsmolecule.com The chiral alcohol is used to construct the characteristic (S)-configured side chain of these drugs. Given the structural similarity and the common synthetic strategies for azole antifungals, this compound serves a similar and crucial role as a precursor, providing the necessary stereochemistry and functional handles for elaboration into the final active pharmaceutical ingredient.

Stereochemical Characterization and Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (ee). The principle of this method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

For compounds structurally similar to (S)-2-Bromo-1-(2,4-dichlorophenyl)ethanol, such as its nitro-analog, (S)-(+)-1-(2,4-Dichlorophenyl)-2-nitroethanol, specific chiral HPLC methods have been successfully developed. wiley-vch.de These methods are directly applicable for the analysis of the bromo-derivative due to the structural analogy. The separation is typically achieved using a polysaccharide-based chiral column, such as a Chiralpak AD-H, which consists of amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support.

The mobile phase composition is a critical parameter that influences the separation efficiency. A common mobile phase for this class of compounds is a mixture of a non-polar solvent, like hexane, and a polar alcohol modifier, such as isopropanol. wiley-vch.de The ratio of these solvents is optimized to achieve baseline separation of the two enantiomers. The detection is usually performed using a UV diode-array detector.

A research finding for the closely related (S)-(+)-1-(2,4-Dichlorophenyl)-2-nitroethanol demonstrated an enantiomeric excess of 89%. wiley-vch.de The analysis was performed on a Chiralpak AD-H column with a mobile phase of hexane:isopropanol (90:10) at a flow rate of 1 mL/min. Under these conditions, the (S) enantiomer was the major enantiomer with a retention time (tr) of 10.0 minutes, while the minor (R) enantiomer had a retention time of 8.4 minutes. wiley-vch.de

Table 1: Illustrative Chiral HPLC Parameters for Analysis of 1-(2,4-Dichlorophenyl)ethanol Derivatives

| Parameter | Value |

|---|---|

| Instrument | Hitachi Elite Lachrom |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane:Isopropanol (90:10) |

| Flow Rate | 1 mL/min |

| Detector | UV Diode-Array (L-4500) |

| Retention Time (R)-enantiomer | 8.4 min |

| Retention Time (S)-enantiomer | 10.0 min |

Data derived from the analysis of the structurally similar compound (S)-(+)-1-(2,4-Dichlorophenyl)-2-nitroethanol. wiley-vch.de

Advanced Spectroscopic Methods for Stereoisomer Identification

Beyond chromatographic separation, advanced spectroscopic methods provide detailed insights into the absolute configuration and conformational properties of chiral molecules like this compound.

Vibrational Circular Dichroism (VCD)

VCD is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This method is exceptionally sensitive to the molecule's three-dimensional structure, including its absolute configuration and the population of different conformers in solution. mdpi.comchemrxiv.org The experimental VCD spectrum is typically compared with a spectrum predicted by ab initio density functional theory (DFT) calculations for a known configuration (R or S). nih.gov A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov For a molecule like this compound, VCD can provide a definitive confirmation of its stereochemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of a chiral environment allows for their differentiation. This can be achieved by using chiral solvating agents, chiral derivatizing agents, or chiral alignment media. kit.edu For instance, dissolving a racemic mixture of 2-Bromo-1-(2,4-dichlorophenyl)ethanol in a chiral solvent can induce diastereomeric interactions, leading to separate signals for the (R) and (S) enantiomers in the NMR spectrum. Another approach involves using a chiral alignment medium, like poly-γ-benzyl-L-glutamate (PBLG), which can induce differential alignment of the enantiomers, allowing for their distinction based on differences in residual chemical shift anisotropies. kit.edu The integration of these separated signals can then be used to determine the enantiomeric excess.

Reaction Chemistry and Synthetic Utility of S 2 Bromo 1 2,4 Dichlorophenyl Ethanol

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom is attached to a secondary carbon and functions as an excellent leaving group in nucleophilic substitution reactions. These reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack by the nucleophile, resulting in the inversion of configuration at the stereocenter. masterorganicchemistry.com The reactivity of the C-Br bond is greater than that of a C-Cl bond, allowing for selective displacement of the bromide in the presence of the aryl chlorides. libretexts.org

One of the most significant applications of (S)-2-bromo-1-(2,4-dichlorophenyl)ethanol is in the synthesis of azole-based antifungal agents. The nitrogen atoms in azole rings, such as imidazole (B134444) and 1,2,4-triazole, are effective nucleophiles that can displace the bromide to form a new carbon-nitrogen bond. This reaction is a cornerstone in the synthesis of intermediates for drugs like luliconazole (B1675427) and itraconazole (B105839). google.comnih.gov For instance, the reaction of a similar substrate, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, with imidazole in the presence of a base and a phase-transfer catalyst, yields 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, a key antifungal intermediate. nih.gov The reaction with the bromo-analog proceeds similarly, often under basic conditions to facilitate the nucleophilic attack.

Table 1: Synthesis of Azole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Application |

| This compound | Imidazole | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | (R)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Antifungal agent precursor |

| This compound | 1,2,4-Triazole | Base (e.g., NaH), Solvent (e.g., DMF) | (R)-1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | Antifungal agent precursor |

The labile nature of the bromine atom allows for its displacement by a wide range of other nucleophiles beyond azoles. This versatility enables the introduction of various functional groups at this position, significantly broadening the synthetic utility of the parent compound. These substitutions are crucial for creating diverse molecular scaffolds. For example, reaction with sodium azide (B81097) is a common method to introduce the azido (B1232118) group, which can be further reduced to an amine or used in click chemistry. nih.gov

Table 2: Examples of Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound Structure |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide | (R)-1-(Azidomethyl)-2,4-dichloro-benzene-1-ethanol |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile | (R)-3-Hydroxy-3-(2,4-dichlorophenyl)propanenitrile |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Thioether | (R)-1-(2,4-Dichlorophenyl)-2-(phenylthio)ethanol |

| Iodide (I⁻) | Sodium Iodide (NaI) | Iodide | (S)-1-(2,4-Dichlorophenyl)-2-iodoethanol |

Transformations of the Chiral Hydroxyl Functionality

The secondary hydroxyl group is another key site for synthetic modification. Its presence allows for a range of reactions, from protection and activation to oxidation and intramolecular cyclization.

Protection: To prevent the acidic proton of the hydroxyl group from interfering with subsequent reactions (e.g., organometallic additions), it can be protected. Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS), which are installed using the corresponding silyl chloride in the presence of a base like imidazole. masterorganicchemistry.comchemistrysteps.com These groups are robust under many reaction conditions but can be easily removed using a fluoride (B91410) source like TBAF. chemistrysteps.com

Activation: The hydroxyl group is inherently a poor leaving group. To facilitate its substitution, it can be converted into a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups. A patent describing the synthesis of the antifungal drug luliconazole details the reaction of the analogous (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with methanesulfonyl chloride in the presence of triethylamine (B128534) to form the corresponding mesylate. google.com This activated intermediate can then undergo substitution with other nucleophiles.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-bromo-1-(2,4-dichlorophenyl)ethanone, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Epoxide Formation: As a bromohydrin, the molecule can undergo an intramolecular Williamson ether synthesis. wikipedia.org Treatment with a base (e.g., sodium hydroxide) deprotonates the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking the adjacent carbon and displacing the bromide to form a chiral epoxide, (R)-2-(2,4-dichlorophenyl)-2-oxirane. This epoxide is a valuable electrophilic intermediate for further synthesis. wikipedia.orgfiveable.me

Table 3: Transformations of the Hydroxyl Group

| Transformation | Reagents | Resulting Functional Group | Product Name |

| Protection (Silylation) | tert-Butyldimethylsilyl chloride (TBSCl), Imidazole | Silyl Ether | (S)-1-(2,4-Dichlorophenyl)-2-bromo-1-(tert-butyldimethylsilyloxy)ethane |

| Activation (Mesylation) | Methanesulfonyl chloride (MsCl), Triethylamine | Mesylate | (S)-2-Bromo-1-(2,4-dichlorophenyl)ethyl methanesulfonate |

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone | 2-Bromo-1-(2,4-dichlorophenyl)ethanone |

| Epoxidation | Sodium Hydroxide (NaOH) | Epoxide | (R)-2-(bromomethyl)-2-(2,4-dichlorophenyl)oxirane |

Cross-Coupling Reactions Involving the Aromatic Halogen Substituents

The 2,4-dichlorophenyl ring contains two halogen atoms that can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds. wikipedia.orgwikipedia.org These reactions are fundamental in modern organic synthesis for constructing complex aryl compounds. sigmaaldrich.com

However, performing such reactions on this compound presents significant challenges in selectivity:

Regioselectivity: With two different chlorine atoms, the reaction must be selective for one position. In palladium-catalyzed couplings of 2,4-dihalosubstituted rings, the reaction typically occurs preferentially at the C4 position. mdpi.comresearchgate.net This is attributed to the C4 position being less sterically hindered and more electronically favorable for oxidative addition of the palladium catalyst compared to the C2 position, which is ortho to the bulky ethanol (B145695) side chain. nih.gov

Chemoselectivity: The reaction conditions must be chosen carefully to avoid side reactions involving the aliphatic bromide or the hydroxyl group. The palladium catalyst could potentially react with the more labile C-Br bond. Therefore, protecting the hydroxyl group and using specific catalyst-ligand systems designed to favor aryl-halide activation are often necessary.

Due to these complexities, cross-coupling reactions are not commonly reported for this specific substrate without prior modification. A hypothetical Suzuki-Miyaura coupling would likely proceed at the C4 position to yield a biaryl product.

Table 4: Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Key Components | Predicted Major Product |

| This compound | Phenylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene) | (S)-2-Bromo-1-(2-chloro-4-phenylphenyl)ethanol |

Role As a Chiral Building Block in Advanced Organic Synthesis

Key Chiral Intermediate in the Synthesis of Azole Antifungal Agents (e.g., Luliconazole (B1675427), Miconazole (B906), Econazole)

The primary application of (S)-2-Bromo-1-(2,4-dichlorophenyl)ethanol and its chloro-analogue is in the production of potent azole antifungal drugs. These drugs function by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane, which leads to cell death. chemicalbook.com

Luliconazole: This imidazole (B134444) antifungal agent is synthesized using this compound or its derivatives as a key chiral precursor. chemicalbook.com One synthetic pathway involves the alkylation of a dithioate intermediate with the mesylate derivative of (S)-1-(2,4-dichlorophenyl)-2-bromoethanol. chemicalbook.com A closely related and widely used intermediate is (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. acs.org In a chemoenzymatic synthesis, this chloro-analogue is produced with high enantiomeric purity (>99% e.e.) through the kinetic resolution of its racemic acetate (B1210297) by the lipase (B570770) Novozym 435®. unimi.it The resulting (S)-β-halohydrin is then subjected to a mesylation reaction. This activated intermediate subsequently reacts with 1-cyanomethylimidazole to yield Luliconazole with a high enantiomeric excess. unimi.itgoogle.com An enzymatic process for synthesizing (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol on a large scale (300g) has also been developed, achieving a full conversion of the starting ketone with an enantiomeric excess greater than 99%. acs.org The Luliconazole synthesized from this intermediate showed a 38% yield and 99% enantiomeric excess. acs.org

Miconazole and Econazole: The synthesis of these common antifungal agents also utilizes the chiral intermediate (R)- or (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. researchgate.netresearchgate.net A general route involves the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to the corresponding alcohol. researchgate.net For Miconazole synthesis, this alcohol intermediate undergoes an SN2 reaction with imidazole. researchgate.net Similarly, Econazole, which is structurally 1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)ethanol with a 4-chlorobenzyl group on the hydroxyl hydrogen, uses this core structure. nih.govsynzeal.com The synthesis of these drugs relies on obtaining the specific enantiomer of the halohydrin intermediate to ensure the final product's stereochemical purity and biological activity. researchgate.net

| Antifungal Agent | Chiral Intermediate | Synthetic Role |

| Luliconazole | This compound or (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Reacts with a dithioate intermediate or its mesylate derivative is used to alkylate a cyanomethylimidazole derivative. chemicalbook.comunimi.itgoogle.com |

| Miconazole | (R/S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | The chiral alcohol undergoes an SN2 reaction with imidazole to form a key intermediate. researchgate.netresearchgate.net |

| Econazole | (R/S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Forms the core structure which is later etherified with a 4-chlorobenzyl group. nih.govsynzeal.com |

Building Block for Other Biologically Active Chiral Molecules

While the most prominent role of this compound and its chloro-analogue is in the synthesis of azole antifungals, their nature as functionalized, chiral molecules makes them suitable for constructing other complex, biologically active compounds. princetonbio.comnih.gov The presence of a halogen, a hydroxyl group, and a dichlorophenyl moiety on a chiral scaffold provides multiple points for synthetic modification. These features allow for its incorporation into a variety of molecular frameworks through reactions like nucleophilic substitution, etherification, and esterification. For instance, similar halohydrins are used in the synthesis of various pharmaceutical intermediates and other fine chemicals. The principles of multicomponent reactions (MCRs) highlight how versatile building blocks can be rapidly assembled into diverse and complex molecules, suggesting potential for this chiral halohydrin in generating libraries of compounds for screening biological activity. nih.gov

Synthetic Routes to Stereochemically Defined Derivatives

Achieving high stereochemical purity is critical for the use of this compound and its derivatives in pharmaceutical synthesis. Several methods have been developed to produce these chiral alcohols with high enantioselectivity.

Enzymatic and Biocatalytic Methods: Biocatalysis offers an efficient and environmentally friendly route to these chiral intermediates.

Kinetic Resolution: A chemoenzymatic process utilizes lipases, such as Novozym 435®, for the hydrolytic kinetic resolution of racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate. unimi.it This method yields the desired (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with very high enantiomeric excess (>99% e.e.) and can be completed in as little as 15 minutes. unimi.it

Asymmetric Reduction: The asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is a direct and effective method. Ketoreductases (KREDs) are particularly useful for this transformation. A ketoreductase from Scheffersomyces stipitis (SsCR) and an engineered alcohol dehydrogenase from Lactobacillus kefir (LkADH) have been shown to reduce the ketone to the corresponding (R)- or (S)-alcohol with excellent enantioselectivity (up to 99.9% e.e.) and high yields. acs.orgresearchgate.net For example, using a recombinant E. coli expressing a ketoreductase mutant, the ketone was fully converted to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with >99% e.e. acs.org

Chemical Synthesis Methods: Asymmetric chemical synthesis provides alternative routes to these chiral alcohols.

Asymmetric Transfer Hydrogenation: A method has been patented for the synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol via asymmetric transfer hydrogenation. patsnap.com This process uses a ruthenium complex precursor, such as [Ru(p-cymene)Cl₂]₂, and an optically pure chiral ligand, like (S,S)-N-p-methylbenzenesulfonyl-1,2-diphenylethylenediamine, in an aqueous medium. patsnap.com This method produces the chiral alcohol with high optical purity (e.g., 99.2%). patsnap.com

| Synthetic Method | Precursor | Key Reagents/Catalysts | Product | Purity/Yield | Reference |

| Enzymatic Kinetic Resolution | racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate | Lipase (Novozym 435®) | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99% e.e. | unimi.it |

| Enzymatic Asymmetric Reduction | 2-chloro-1-(2,4-dichlorophenyl)ethanone | Ketoreductase (from L. kefiri or S. stipitis) | (S)- or (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99% e.e. | acs.orgresearchgate.net |

| Asymmetric Transfer Hydrogenation | ω-chloro-2,4-dichloroacetophenone | [Ru(p-cymene)Cl₂]₂, (S,S)-N-p-methylbenzenesulfonyl-1,2-diphenylethylenediamine | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 99.2% optical purity | patsnap.com |

Computational and Theoretical Investigations of S 2 Bromo 1 2,4 Dichlorophenyl Ethanol

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to use DFT to determine optimized molecular geometries, bond lengths, bond angles, and to analyze the conformational landscape of a molecule.

For (S)-2-Bromo-1-(2,4-dichlorophenyl)ethanol, a DFT study would typically involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule. This would provide precise data on the three-dimensional arrangement of the atoms.

Structural Parameters: Determining key bond lengths (e.g., C-Br, C-O, C-Cl) and bond angles, which are fundamental to understanding the molecule's structure.

Conformational Analysis: Investigating different rotational isomers (conformers) and their relative energies to understand the molecule's flexibility and the most stable shapes it can adopt.

No published studies were found that provide these specific DFT-calculated structural parameters or conformational analysis for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netmalayajournal.org The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org

A typical FMO analysis for this compound would include:

HOMO and LUMO Energy Levels: Calculation of the specific energy values for the HOMO and LUMO.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which helps in understanding the molecule's stability. A smaller gap generally suggests higher reactivity.

Orbital Visualization: Mapping the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in electron donation and acceptance.

Specific HOMO-LUMO energy values and orbital distributions for this compound are not available in the current body of scientific literature.

Elucidation of Reaction Mechanisms and Transition States in Related Transformations

Computational chemistry, particularly DFT, is instrumental in mapping out the pathways of chemical reactions. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. This compound is a chiral alcohol and a haloalkane, making it a potential substrate for various reactions, such as nucleophilic substitutions (S_N1/S_N2) or eliminations (E1/E2).

A computational study of its reaction mechanisms would involve:

Reaction Coordinate Profiling: Calculating the energy changes as the reaction progresses from reactants to products.

Transition State (TS) Searching: Locating the highest energy point along the reaction pathway (the transition state). The structure and energy of the TS are vital for understanding the reaction's feasibility and rate.

Mechanism Elucidation: For instance, in its reaction with a nucleophile, computational studies could determine whether the reaction proceeds via a one-step S_N2 mechanism or a two-step S_N1 mechanism by comparing the activation energies of the respective transition states.

No published computational studies detailing specific reaction mechanisms or transition state structures involving this compound could be located.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It helps in predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. Different colors on the MEP surface represent different electrostatic potential values: red typically indicates negative potential (electron-rich regions, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack).

For this compound, an MEP analysis would reveal:

Electron-Rich and Electron-Poor Regions: Identification of the most negative potential, likely around the oxygen and chlorine atoms, and the most positive potential, likely around the hydroxyl hydrogen.

Reactivity Prediction: The MEP map would provide qualitative insights into where the molecule is most likely to engage in intermolecular interactions, such as hydrogen bonding or reactions with electrophiles and nucleophiles.

Global and Local Reactivity Descriptors: Calculation of parameters like electronegativity, chemical hardness, and softness, derived from FMO energies, which provide quantitative measures of reactivity.

While the principles of MEP analysis are well-established, a specific MEP map and calculated reactivity descriptors for this compound have not been reported in the literature.

Future Research Directions and Methodological Advancements

Development of More Efficient and Sustainable Synthetic Routes

The current primary route to (S)-2-Bromo-1-(2,4-dichlorophenyl)ethanol involves the asymmetric reduction of its corresponding prochiral ketone, 2-bromo-1-(2,4-dichlorophenyl)ethanone. While effective, traditional chemical reductions often rely on stoichiometric amounts of chiral reagents and may generate significant waste. Future advancements are focused on catalytic and greener methodologies.

One promising area is the application of continuous flow chemistry . This technology offers several advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. researchgate.net The implementation of continuous flow reactors for the asymmetric hydrogenation or bioreduction of 2-bromo-1-(2,4-dichlorophenyl)ethanone could lead to significantly higher throughput and more consistent product quality. For instance, the use of immobilized catalysts or enzymes in packed-bed reactors within a flow system would allow for their continuous reuse, reducing catalyst costs and downstream processing efforts. researchgate.netgoogle.com

The exploration of greener solvent systems is another critical avenue of research. Traditional organic solvents often pose environmental and health risks. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising alternatives. encyclopedia.pub These solvents are often biodegradable, non-toxic, and can enhance the stability and activity of biocatalysts. uniovi.esmdpi.comnih.gov Research into the use of DESs for the enzymatic reduction of 2-bromo-1-(2,4-dichlorophenyl)ethanone could lead to a more sustainable and efficient process. encyclopedia.pubfrontiersin.org For example, a DES composed of choline (B1196258) chloride and glycerol (B35011) has been shown to be an effective medium for the alcohol dehydrogenase (ADH)-catalyzed reduction of various halogenated ketones. uniovi.es

Furthermore, advancements in chemo-catalysis continue to provide alternatives to biocatalysis. The development of highly active and selective chiral metal catalysts, such as those based on ruthenium, rhodium, or iridium, for asymmetric hydrogenation and transfer hydrogenation remains a key research focus. nih.gov Dynamic kinetic resolution (DKR), which combines a fast racemization of the starting material with a highly enantioselective reaction, can theoretically achieve a 100% yield of the desired enantiomer. researchgate.net The application of DKR strategies to the synthesis of this compound, potentially in a continuous flow setup, represents a significant opportunity for process intensification.

Exploration of Novel Biocatalysts and Engineered Enzymes

Biocatalysis has become a mature technology for the synthesis of chiral alcohols due to its high enantioselectivity and mild reaction conditions. scispace.comsemanticscholar.org The future of biocatalysis for the production of this compound lies in the discovery of novel enzymes and the engineering of existing ones to enhance their properties for industrial applications.

The primary enzymes used for the asymmetric reduction of ketones are ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) . semanticscholar.org Researchers are continually screening microbial diversity to identify new KREDs with unique substrate specificities, higher activities, and greater stability. For instance, a strategy involving the screening of promiscuous ketoreductases from various microorganisms has proven effective in identifying catalysts for the synthesis of pharmaceutically relevant (S)-specific alcohols. nih.gov

Enzyme engineering , through techniques like directed evolution and site-saturation mutagenesis, offers the ability to tailor enzymes for specific industrial processes. researchgate.netacs.org For example, the enantioselectivity of a carbonyl reductase from Sporobolomyces salmonicolor was successfully inverted from producing the (R)-alcohol to the (S)-alcohol with high enantiomeric excess by mutating key residues in the active site. acs.org Similar strategies can be applied to develop a highly selective KRED for the synthesis of this compound. acs.org Furthermore, enzyme engineering can improve an enzyme's stability in the presence of organic solvents or at higher temperatures, as well as increase its activity towards bulky substrates. semanticscholar.orgacs.org

Immobilization of enzymes is another critical area for creating robust and reusable biocatalysts. Covalent attachment of KREDs to solid supports, such as resins or nanoparticles, has been shown to enhance their stability in organic solvents and allow for their use in continuous flow reactors. researchgate.netgoogle.comacs.orgdntb.gov.uagoogle.com The development of efficient immobilization techniques for a KRED specific to 2-bromo-1-(2,4-dichlorophenyl)ethanone will be crucial for its cost-effective industrial production.

Broader Applications in the Synthesis of Diverse Chiral Compounds

While this compound is well-known as a precursor to azole antifungals, its utility as a chiral building block extends to a much wider range of complex molecules. enamine.netnih.govprinceton.edunih.gov The presence of three distinct functional groups—a hydroxyl, a bromine, and a dichlorophenyl moiety—in a specific stereochemical arrangement makes it a versatile synthon.

Future research will likely focus on exploiting the reactivity of this molecule to create a diverse array of chiral compounds. For example:

The hydroxyl group can be converted into other functionalities or used as a handle for further reactions.

The bromine atom can be displaced by a variety of nucleophiles, such as amines, azides, or thiols, to introduce new functional groups.

The dichlorophenyl ring can be further functionalized through aromatic substitution reactions.

The conversion of chiral halohydrins into chiral epoxides is a particularly important transformation, as epoxides are highly versatile intermediates in organic synthesis. this compound can be readily converted to the corresponding (S)-1-(2,4-dichlorophenyl)oxirane, which can then be opened by a wide range of nucleophiles to generate a variety of chiral 1,2-disubstituted ethanes.

Furthermore, this chiral building block can be integrated into multi-step asymmetric synthesis cascades . By designing a sequence of reactions where the stereochemistry of the initial halohydrin dictates the stereochemistry of subsequent transformations, complex molecules with multiple chiral centers can be synthesized with high stereocontrol. The development of such cascades will expand the utility of this compound beyond its current applications.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Advanced computational modeling is rapidly becoming an indispensable tool in chemical research, offering the potential to predict reaction outcomes, design novel catalysts, and optimize reaction conditions, thereby reducing the need for extensive experimental screening. ub.eduresearchgate.netrsc.orggoogle.comacs.org

For the synthesis of this compound, computational methods can be applied in several key areas:

Predicting Enzyme Selectivity : Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction between the substrate, 2-bromo-1-(2,4-dichlorophenyl)ethanone, and the active site of a ketoreductase. nih.govnih.govresearchgate.netnih.govacs.org These simulations can help to understand the structural basis for enantioselectivity and predict which enzymes are likely to produce the desired (S)-alcohol. nih.govacs.orgresearchgate.net

Computational Enzyme Design : By identifying key residues in the active site that control selectivity and activity, computational tools can guide the engineering of enzymes with improved properties. rsc.orgresearchgate.netnih.gov For example, computational workflows can predict mutations that will invert the enantioselectivity of a ketoreductase or enhance its activity towards a specific substrate. researchgate.net

Reaction Pathway Analysis : Quantum mechanics (QM) and combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to elucidate the detailed mechanism of both chemical and enzymatic reactions. nih.gov This understanding can inform the design of more efficient catalysts and the optimization of reaction conditions.

The integration of machine learning and artificial intelligence with these computational models is a particularly exciting future direction. These approaches can analyze large datasets from experimental and computational studies to identify complex relationships between catalyst structure, substrate properties, and reaction outcomes, leading to more accurate predictive models for the synthesis of this compound and other chiral compounds.

Q & A

Q. Key Considerations :

- Biocatalysis offers superior stereoselectivity but requires precise enzyme activity monitoring.

- Chemical methods may necessitate chiral resolution techniques (e.g., chiral HPLC) to isolate the (S)-enantiomer .

Basic: How is the stereochemical purity of this compound characterized?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (90:10 v/v) to determine ee. Retention times for (S)- and (R)-enantiomers typically differ by 2–4 minutes .

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration. For example, recrystallization from ethanol yields crystals suitable for diffraction studies (space group P2₁2₁2₁, resolution ≤0.8 Å) .

- Optical Rotation : Compare measured [α]D²⁵ values against literature data (e.g., [α]D²⁵ = +42.5° for (S)-enantiomer in chloroform) .

Advanced: How can contradictions in reported catalytic efficiencies for enantioselective synthesis be resolved?

Methodological Answer:

Contradictions often arise from variations in:

- Reaction Conditions : Temperature, pH, and co-solvents (e.g., DMSO) significantly impact enzyme activity. For instance, ADH activity drops >50% at pH <6.0 .

- Analytical Methods : Ensure consistency in ee determination (e.g., chiral HPLC vs. polarimetry). Cross-validate using multiple techniques .

- Substrate Purity : Impurities in bromoethanone precursors (e.g., 2,4-dichlorophenyl byproducts) can inhibit catalysts. Purify via column chromatography (silica gel, ethyl acetate/hexane) before use .

Case Study : A 2022 study reported 85% ee via ADH, while a 2024 study achieved 99.5% ee by optimizing immobilization matrices (e.g., chitosan beads) and NADPH regeneration systems .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes or fungal lanosterol demethylase. Set grid boxes to 20 ų around active sites and apply Lamarckian genetic algorithms (population size = 150) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. B3LYP/6-311+G(d,p) basis sets predict reactivity toward oxidative metabolites .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in lipid bilayers, critical for antifungal activity studies .

Basic: What are common impurities during synthesis, and how are they mitigated?

Methodological Answer:

- Byproducts :

- Mitigation Strategies :

- Use anhydrous solvents to minimize hydrolysis.

- Optimize catalyst loading (e.g., 1.5 mol% ADH) to suppress side reactions .

Advanced: How to design experiments to study metabolic pathways in mammalian systems?

Methodological Answer:

- Radiolabeled Tracers : Synthesize ¹⁴C-labeled analogs (e.g., at the bromine position) via nucleophilic substitution. Administer intravenously to rats (1–2 mg/kg) and collect urine for LC-MS/MS analysis .

- Metabolite Identification : Look for glucuronide conjugates (e.g., 1-(2,4-dichlorophenyl)ethyl glucuronide) using β-glucuronidase digestion followed by HPLC-UV .

- Toxicokinetics : Measure plasma half-life (t₁/₂) and tissue distribution via scintillation counting. Compare to chlorfenvinphos metabolites (e.g., 2,4-dichloromandelic acid) for cross-reactivity insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.